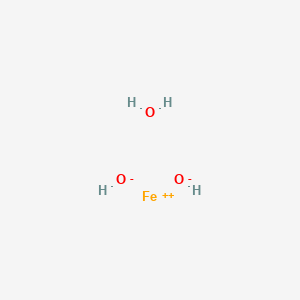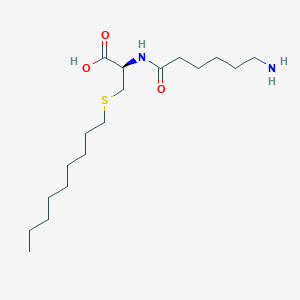![molecular formula C16H15Cl3O2 B14245627 Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy- CAS No. 184777-18-2](/img/structure/B14245627.png)
Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy- is an organic compound with a complex structure It is characterized by the presence of multiple chlorine and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy- typically involves multiple steps. One common method includes the electrophilic aromatic substitution reactions where chlorine and methoxy groups are introduced to the benzene ring under controlled conditions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or alkanes.
Substitution: Formation of methoxy-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-dichloro-2-(chloromethyl)-: Similar structure but with a chloromethyl group instead of the ethyl group.
Benzene, 1,2-dichloro-3-ethyl-: Similar structure but with different positions of chlorine and ethyl groups.
Uniqueness
Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy- is unique due to the specific arrangement of chlorine and methoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
184777-18-2 |
|---|---|
Molecular Formula |
C16H15Cl3O2 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxybenzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-11-4-6-14(17)10(7-11)3-5-13-15(18)8-12(21-2)9-16(13)19/h4,6-9H,3,5H2,1-2H3 |
InChI Key |
HHADNLWNYIFOMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CCC2=C(C=C(C=C2Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)


![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)

![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)

![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)
